4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid
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Overview
Description
4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid is a fluorinated aromatic compound It is characterized by the presence of trifluoroethoxy and trifluoromethyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoroethoxylation of a suitable aromatic precursor using 2,2,2-trifluoroethanol as a nucleophile in the presence of a catalyst such as Ru(bpy)32 and Na2HPO4 in acetonitrile . The reaction conditions are optimized to achieve moderate yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroethanol, catalysts like Ru(bpy)32, and bases such as Na2HPO4. The reactions are typically carried out in solvents like acetonitrile under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, trifluoroethoxylation of styrenes can yield aryl trifluoroethoxylation products .
Scientific Research Applications
4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid involves its interaction with molecular targets through its trifluoroethoxy and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: This compound also contains trifluoroethoxy groups attached to a benzoic acid core.
Lansoprazole: A proton pump inhibitor with a trifluoroethoxy group in its structure.
Uniqueness
4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid is unique due to the presence of both trifluoroethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3/c11-9(12,13)4-19-7-2-1-5(8(17)18)3-6(7)10(14,15)16/h1-3H,4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMFIPWVTODBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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